Glucosamine Sulfate

描述

Glucosamine Sulfate, also known as this compound, is a compound derived from glucose where the hydroxyl group is replaced with an amino group. It is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic. This compound is crucial for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid .

准备方法

Synthetic Routes and Reaction Conditions

The traditional method for producing glucosamine sulfate involves the chemical extraction of chitin from marine or fungal sources using strong acid at high temperatures for long periods. This process typically uses concentrated hydrochloric acid to hydrolyze chitin into glucosamine .

Industrial Production Methods

In industrial settings, this compound is often produced by fermentation using wild-type or engineered microorganisms. Enzymatic catalysis with chitinolytic enzymes is another method where chitin is directly hydrolyzed to glucosamine. This method is considered more environmentally friendly and efficient .

化学反应分析

Types of Reactions

Glucosamine Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucosaminic acid.

Reduction: It can be reduced to form glucosaminitol.

Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed

Oxidation: Glucosaminic acid.

Reduction: Glucosaminitol.

Substitution: Various substituted glucosamines depending on the reagents used.

科学研究应用

Clinical Efficacy

Numerous clinical studies have investigated the efficacy of glucosamine sulfate in treating osteoarthritis. A summary of findings includes:

- Pain Relief : Clinical trials consistently report that this compound at a dosage of 1,500 mg/day significantly reduces pain in patients with knee osteoarthritis compared to placebo .

- Functional Improvement : Patients often experience improved joint function and mobility as a result of this compound treatment .

- Disease Modification : Some studies suggest that this compound may have structure-modifying effects on cartilage, potentially slowing disease progression .

Applications in Tissue Engineering

Recent research has explored the use of this compound in tissue engineering, particularly for cartilage regeneration. Its incorporation into scaffolds has shown promise due to its biocompatibility and ability to promote cell proliferation and extracellular matrix formation.

Case Studies

Several case studies highlight the practical applications of this compound:

- Osteoarthritis Management :

- Post-Surgical Recovery :

- Animal Studies :

作用机制

The mechanism of action of bis(2-ammonio-2-deoxy-D-glucose) sulphate involves its incorporation into the cartilage matrix and joint fluid. It stimulates the production of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It also inhibits the degradation of cartilage by reducing the activity of enzymes that break down cartilage .

相似化合物的比较

Similar Compounds

N-acetylglucosamine: Another derivative of glucose where an acetyl group is attached to the amino group.

Chondroitin sulfate: A compound that is also involved in the formation of cartilage and is often used in combination with glucosamine sulfate in dietary supplements.

Uniqueness

This compound is unique due to its specific role in cartilage formation and repair. Unlike N-acetylglucosamine, it directly stimulates the production of cartilage components and inhibits cartilage degradation. Compared to chondroitin sulfate, it has a more direct effect on the synthesis of glycosaminoglycans and proteoglycans .

生物活性

Glucosamine sulfate (GS) is a naturally occurring amino sugar that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of cartilage. This compound has garnered significant attention for its potential therapeutic effects, particularly in the management of osteoarthritis (OA). This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Anabolic Effects : GS provides the necessary building blocks for GAG synthesis in chondrocytes, promoting cartilage repair and maintenance. It has been shown to stimulate the production of hyaluronic acid (HA) and other GAGs, which are vital for joint lubrication and shock absorption .

- Anti-Catabolic Properties : GS inhibits the activity of catabolic enzymes such as matrix metalloproteinases (MMPs) and aggrecanases, which are involved in cartilage degradation. This inhibition helps preserve cartilage integrity in OA patients .

- Anti-Inflammatory Effects : Research indicates that GS can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α in chondrocytes. This action contributes to its protective effects against oxidative stress and inflammation within the joint environment .

- Chondroprotective Effects : By enhancing the synthesis of cartilage matrix components and reducing degradation, GS is considered to have chondroprotective properties, potentially slowing the progression of OA .

Clinical Evidence

Numerous clinical trials have investigated the efficacy of this compound in treating osteoarthritis:

- Long-Term Efficacy : A randomized controlled trial involving 212 patients with knee OA demonstrated that those treated with 1500 mg of GS daily for three years experienced significantly less joint-space narrowing compared to the placebo group (-0.06 mm vs. -0.31 mm). Additionally, patients reported improved symptoms as measured by the WOMAC index .

- Meta-Analyses : An umbrella review encompassing 11 systematic reviews found that GS is effective in improving various OA symptoms and joint function compared to placebo. Statistically significant outcomes included improvements in joint space width and overall physical function .

- Safety Profile : this compound is generally well-tolerated with few reported adverse effects. Studies have indicated no significant differences in safety between GS and placebo groups, making it a viable long-term treatment option for OA patients .

Case Study 1: Efficacy in Knee Osteoarthritis

A study involving 202 patients assessed the impact of this compound on knee OA over three years. The results indicated that patients receiving GS showed a modest reduction in pain (average 11.7% relative reduction on WOMAC) and less joint-space narrowing compared to those on placebo .

Case Study 2: Comparison with Other Treatments

In a comparative study, this compound was evaluated against glucosamine hydrochloride and N-acetylglucosamine. While both compounds had positive effects on chondrocyte metabolism, GS was noted for its superior ability to inhibit catabolic processes related to cartilage degradation .

Summary Table of Key Findings

| Study Type | Sample Size | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled Trial | 212 | 1500 mg/day | 3 years | Reduced joint-space narrowing; improved WOMAC scores |

| Meta-Analysis | 3949 | 1500 mg/day | Varies | Statistically significant improvement over placebo |

| Comparative Study | Varies | Varies | Varies | GS more effective than other forms in inhibiting MMPs |

属性

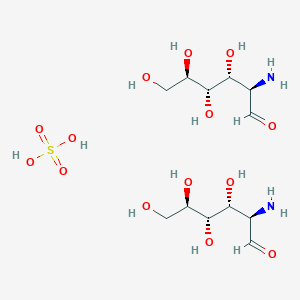

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNBMPZUVDTASE-HXIISURNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14999-43-0, 29031-19-4 | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。